molecular formula C21H26N2O5S B6571245 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946224-88-0

3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6571245
CAS No.: 946224-88-0
M. Wt: 418.5 g/mol
InChI Key: OLLRAJOJAAUVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic compound characterized by its complex chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound falls under the broader category of benzamides, known for their diverse pharmacological activities.

Mechanism of Action

Target of Action

The compound 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a dual inhibitor of DAPK1 and CSF1R . DAPK1 (Death-associated protein kinase 1) is a calcium/calmodulin-regulated serine/threonine protein kinase that functions in apoptosis and autophagy. CSF1R (Colony-stimulating factor 1 receptor) is a cell-surface receptor that plays key roles in regulating the survival, proliferation, and differentiation of mononuclear phagocytes.

Mode of Action

This inhibition could potentially halt the formation of tau aggregates and counteract neuronal death .

Biochemical Pathways

The compound’s inhibition of DAPK1 and CSF1R affects multiple biochemical pathways. DAPK1 is involved in several signaling pathways related to apoptosis and autophagy, while CSF1R is involved in pathways related to the survival, proliferation, and differentiation of mononuclear phagocytes .

Result of Action

By inhibiting DAPK1, the compound could potentially halt the formation of tau aggregates, which are associated with neurodegenerative diseases. By inhibiting CSF1R, it could potentially counteract neuronal death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves several steps:

  • Formation of 3,5-dimethoxybenzoyl chloride: : This intermediate is synthesized from 3,5-dimethoxybenzoic acid using thionyl chloride in anhydrous conditions.

  • Synthesis of 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline: : This is prepared by sulfonylation of tetrahydroquinoline with propane-1-sulfonyl chloride.

  • Coupling Reaction: : Finally, 3,5-dimethoxybenzoyl chloride and 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline are coupled in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

In an industrial setting, scaling up the synthesis involves optimizing reaction conditions to maximize yield and purity. Automation and continuous flow synthesis can be utilized to enhance production efficiency and minimize waste.

Chemical Reactions Analysis

3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide undergoes various chemical reactions, including:

  • Oxidation: : Oxidative cleavage of the methoxy groups can be achieved using strong oxidizing agents like potassium permanganate.

  • Reduction: : The sulfonyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the methoxy or sulfonyl groups, providing access to a range of derivatives.

Common reagents and conditions include:

  • Oxidizing agents: potassium permanganate, chromium trioxide

  • Reducing agents: lithium aluminum hydride, sodium borohydride

  • Bases: sodium hydroxide, potassium carbonate

Major products formed from these reactions include various analogs and derivatives with altered pharmacological properties.

Scientific Research Applications

Chemistry

This compound serves as a valuable intermediate in organic synthesis for the development of new molecules with potential therapeutic effects.

Biology

In biological research, 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is utilized to study the interaction with cellular receptors and enzymes, providing insights into its mechanism of action.

Medicine

The compound shows promise in the development of new drugs, particularly for its potential anti-inflammatory and analgesic properties. Ongoing research aims to elucidate its effects on various biological pathways and disease models.

Industry

Industrially, the compound can be applied in the development of advanced materials and as a chemical intermediate in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

When compared to other benzamide derivatives, 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide stands out due to its unique structural features, such as the presence of the methoxy and sulfonyl groups, which confer distinctive pharmacological properties.

Similar Compounds

  • 3,5-dimethoxybenzamide

  • N-propylsulfonyl-tetrahydroquinoline

  • Benzamide derivatives with varying substitution patterns

These compounds share a core benzamide structure but differ in their substituents, leading to diverse biological activities.

Properties

IUPAC Name

3,5-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-4-10-29(25,26)23-9-5-6-15-7-8-17(13-20(15)23)22-21(24)16-11-18(27-2)14-19(12-16)28-3/h7-8,11-14H,4-6,9-10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLRAJOJAAUVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.